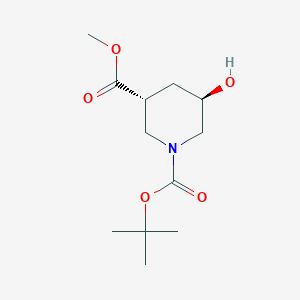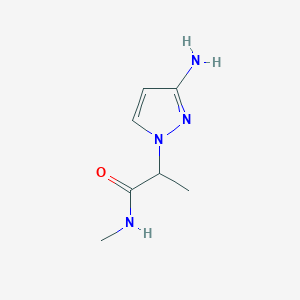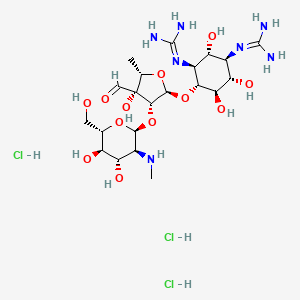
Streptomycin hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Streptomycin hydrochloride is an aminoglycoside antibiotic derived from the bacterium Streptomyces griseus. It was the first antibiotic discovered to be effective against tuberculosis and has since been used to treat various bacterial infections, including those caused by Gram-negative bacteria . This compound works by inhibiting protein synthesis in bacteria, leading to their death .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Streptomycin hydrochloride is primarily produced through fermentation. The bacterium Streptomyces griseus is cultured in a medium containing soybean meal, glucose, and sodium chloride. The fermentation broth is then acidified, filtered, and neutralized. Streptomycin is recovered by passing the broth through a cation exchange resin .
Industrial Production Methods: Industrial production involves submerged culture methods. Spores of Streptomyces griseus are transferred to a sporulation medium to provide enough growth to initiate liquid culture build-up. The mycelial inoculum is then fed to production fermenters. The fermentation broth is processed to extract streptomycin, which is then converted to its hydrochloride form .
Análisis De Reacciones Químicas
Types of Reactions: Streptomycin hydrochloride undergoes various chemical reactions, including:
Oxidation: Streptomycin can be oxidized to form different derivatives.
Reduction: Reduction of streptomycin leads to dihydrostreptomycin, which has reduced toxicity.
Substitution: Streptomycin can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Ninhydrin, which reacts with streptomycin to form a colored complex.
Major Products:
Dihydrostreptomycin: Formed by reduction of streptomycin.
Colored Complexes: Formed by reaction with ninhydrin.
Aplicaciones Científicas De Investigación
Streptomycin hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and analytical techniques.
Biology: Employed in studies involving bacterial protein synthesis and antibiotic resistance.
Medicine: Used to treat tuberculosis, plague, tularemia, and other bacterial infections
Industry: Utilized in the production of other antibiotics and bioactive compounds.
Mecanismo De Acción
Streptomycin hydrochloride exerts its effects by binding to the 16S rRNA of the 30S ribosomal subunit in bacteria. This binding interferes with the initiation complex of protein synthesis, leading to misreading of mRNA and ultimately inhibiting protein synthesis. The disruption of protein synthesis prevents bacterial replication and leads to cell death .
Comparación Con Compuestos Similares
Streptomycin hydrochloride is compared with other aminoglycoside antibiotics such as:
Gentamicin: Another aminoglycoside with a broader spectrum of activity but higher toxicity.
Amikacin: Similar to gentamicin but more resistant to bacterial enzymes that inactivate aminoglycosides.
Neomycin: Used topically due to its high toxicity when administered systemically.
Uniqueness: this compound is unique due to its historical significance as the first antibiotic effective against tuberculosis and its specific mechanism of action targeting the 30S ribosomal subunit .
Propiedades
Número CAS |
6160-32-3 |
|---|---|
Fórmula molecular |
C21H42Cl3N7O12 |
Peso molecular |
691.0 g/mol |
Nombre IUPAC |
2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine;trihydrochloride |
InChI |
InChI=1S/C21H39N7O12.3ClH/c1-5-21(36,4-30)16(40-17-9(26-2)13(34)10(31)6(3-29)38-17)18(37-5)39-15-8(28-20(24)25)11(32)7(27-19(22)23)12(33)14(15)35;;;/h4-18,26,29,31-36H,3H2,1-2H3,(H4,22,23,27)(H4,24,25,28);3*1H/t5-,6-,7+,8-,9-,10-,11+,12-,13-,14+,15+,16-,17-,18-,21+;;;/m0.../s1 |
Clave InChI |
QVTWQIWXCYMFQI-CZDSEFAFSA-N |
SMILES isomérico |
C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)(C=O)O.Cl.Cl.Cl |
SMILES canónico |
CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O.Cl.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




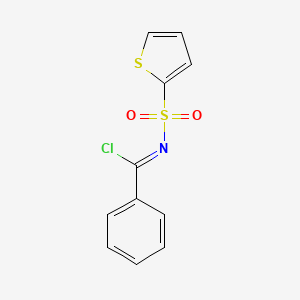
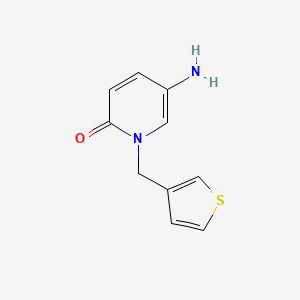
![Spiro[bicyclo[4.2.0]octane-7,3'-pyrrolidine]-1,3,5-triene](/img/structure/B13065682.png)
![2-Ethyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13065683.png)
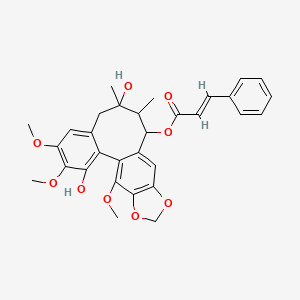
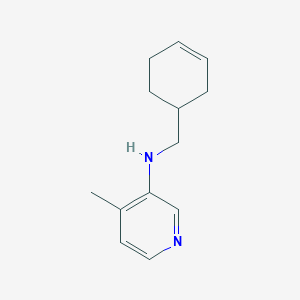
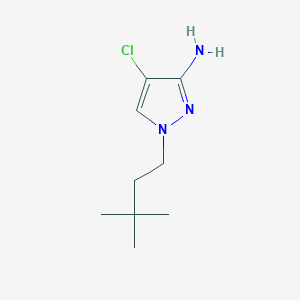
![4-(2-Methylbutan-2-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13065721.png)
![5-Methyl-1-[(oxolan-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13065725.png)
![Trans-2-[3-(trifluoromethyl)phenyl]cyclopropan-1-amine](/img/structure/B13065734.png)
